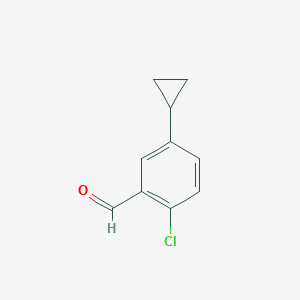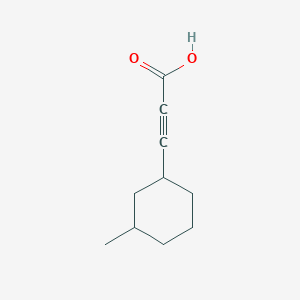![molecular formula C9H17N B13188063 2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine](/img/structure/B13188063.png)
2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine is a bicyclic amine compound with the molecular formula C₉H₁₇N. This compound features a bicyclo[3.2.0]heptane ring system, which is a seven-membered ring fused with a three-membered ring, and an ethanamine group attached to the sixth carbon of the bicyclic structure. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine can be achieved through several synthetic routes. One common method involves the chemoenzymatic resolution of racemic bicyclo[3.2.0]hept-2-en-6-yl acetate using Pseudomonas fluorescens lipase . This process yields both enantiomers of bicyclo[3.2.0]hept-2-en-6-one, which can then be further functionalized to obtain the desired amine compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemoenzymatic processes. These methods are designed to maximize yield and enantiomeric purity while minimizing production costs and environmental impact. The use of biocatalysts, such as lipases, is common in these processes due to their high specificity and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert ketones or other functional groups back to the amine.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted amines, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[3.1.1]heptan-1-amine: This compound has a similar bicyclic structure but with a different ring fusion pattern.
Bicyclo[2.2.1]heptan-2-amine: Another related compound with a different bicyclic framework.
Uniqueness
2-{Bicyclo[3.2.0]heptan-6-yl}ethan-1-amine is unique due to its specific bicyclic structure and the position of the ethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propriétés
Formule moléculaire |
C9H17N |
|---|---|
Poids moléculaire |
139.24 g/mol |
Nom IUPAC |
2-(6-bicyclo[3.2.0]heptanyl)ethanamine |
InChI |
InChI=1S/C9H17N/c10-5-4-8-6-7-2-1-3-9(7)8/h7-9H,1-6,10H2 |
Clé InChI |
IIPYORKURMFBPW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(C2C1)CCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


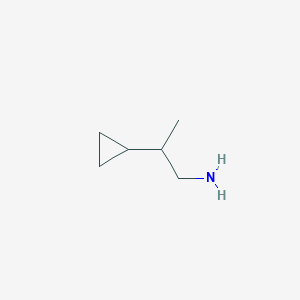
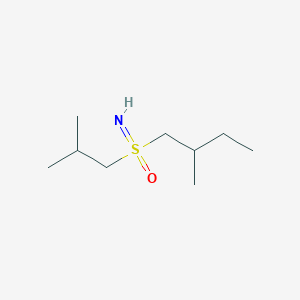
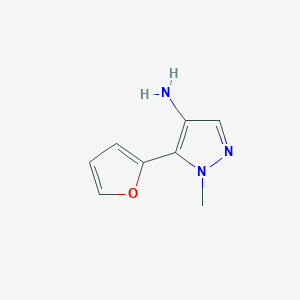

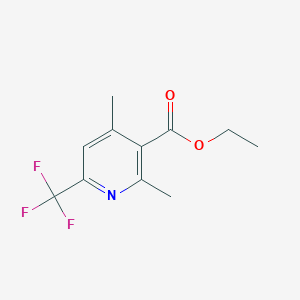
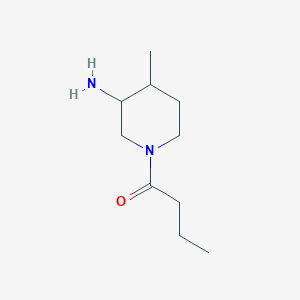
![[4-(Propan-2-yl)cyclohexyl]methanesulfonamide](/img/structure/B13188030.png)



![N-[(3-Formylphenyl)methyl]but-2-enamide](/img/structure/B13188048.png)
